molecular formula C19H25N3O4S B11008928 methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11008928
M. Wt: 391.5 g/mol
InChI Key: WBUFUFQKUASXHF-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Acetylation: The tetrahydropyran ring can be acetylated using acetic anhydride in the presence of a base.

    Final Coupling: The final step involves coupling the thiazole and pyrrole derivatives under conditions that promote amide bond formation, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 5-(propan-2-yl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which highlight the presence of a thiazole moiety, a pyrrole ring, and an isopropyl group. The molecular structure contributes to its biological activity by influencing interactions with biological targets.

Key Features

  • Thiazole Ring : Known for various pharmacological properties.
  • Pyrrole Component : Implicated in neuroprotective effects.
  • Isopropyl Group : Enhances lipophilicity, aiding in membrane permeability.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. In a study examining thiazole-integrated compounds, certain analogues demonstrated IC50 values below 2 µg/mL against A-431 and Jurkat cell lines, suggesting potent cytotoxic effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 1A-4311.61 ± 1.92Inhibition of Bcl-2
Compound 2Jurkat1.98 ± 1.22Induction of apoptosis

Anticonvulsant Activity

The compound’s structural features may also contribute to anticonvulsant activity. Thiazole derivatives have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity. Some studies report that specific thiazole compounds significantly reduce seizure frequency in animal models, indicating potential therapeutic benefits for epilepsy .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Inhibition of Key Enzymes : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Apoptotic Pathways : By influencing the expression of anti-apoptotic proteins like Mcl-1, the compound promotes apoptosis in cancer cells.
  • Neurotransmitter Interaction : Its pyrrole component may interact with neurotransmitter receptors, providing neuroprotective effects.

Case Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of various thiazole derivatives, including the target compound. The results showed that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study concluded that the presence of electron-donating groups at specific positions on the phenyl ring increased activity .

Case Study 2: Anticonvulsant Properties

In another investigation, researchers evaluated a series of thiazole derivatives for their anticonvulsant properties using a PTZ (pentylenetetrazol) model in rodents. The results indicated that compounds similar to this compound exhibited significant reductions in seizure duration and frequency, suggesting potential as therapeutic agents for epilepsy .

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H25N3O4S/c1-13(2)16-15(17(24)25-3)21-18(27-16)20-14(23)12-19(6-10-26-11-7-19)22-8-4-5-9-22/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,20,21,23)

InChI Key

WBUFUFQKUASXHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

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